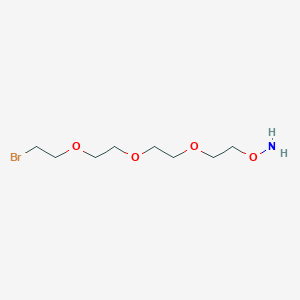

Aminooxy-PEG3-bromide

Descripción

Propiedades

IUPAC Name |

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCFCSQLYSKMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501177459 | |

| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895922-73-2 | |

| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-bromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a reactive aminooxy group and a versatile bromide moiety separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful tool for the precise chemical modification of biomolecules and the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the structure, properties, and applications of Aminooxy-PEG3-bromide, with a focus on providing researchers and drug development professionals with the detailed information necessary to effectively utilize this reagent in their work.

Structure and Core Properties

Aminooxy-PEG3-bromide possesses a well-defined chemical structure that dictates its reactivity and utility. The molecule consists of three key components: an aminooxy group (H₂N-O-), a short polyethylene glycol chain with three ethylene (B1197577) glycol units, and a terminal bromide atom.

Chemical Structure:

The hydrophilic PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugates, which is a critical property for biological applications.[1] The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, while the aminooxy group provides a highly chemoselective handle for reaction with carbonyl compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Aminooxy-PEG3-bromide is presented in the table below. These properties are essential for designing and executing conjugation experiments.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈BrNO₄ | [1] |

| Molecular Weight | 272.1 g/mol | [1] |

| CAS Number | 1895922-73-2 | [1][2] |

| Appearance | Varies (typically a solid or oil) | N/A |

| Purity | ≥95% (typical) | [1] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage Conditions | -20°C, protected from moisture | [1] |

Reactivity and Reaction Mechanisms

The utility of Aminooxy-PEG3-bromide stems from the distinct reactivity of its two functional groups.

Oxime Bond Formation

The aminooxy group reacts specifically and efficiently with aldehydes and ketones to form a highly stable oxime linkage.[3] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and the stability of the resulting bond under physiological conditions.[4][5]

The formation of an oxime bond is significantly more stable than imine and hydrazone bonds.[6] The reaction is catalyzed by acidic conditions, with an optimal pH typically between 4 and 5.[7][8] However, for applications involving sensitive biomolecules that cannot tolerate low pH, the reaction can be effectively carried out at neutral pH (6.5-7.5) with the use of nucleophilic catalysts such as aniline (B41778) or its derivatives (e.g., m-phenylenediamine).[6][7][9] These catalysts can accelerate the reaction rate by several orders of magnitude.[10]

Nucleophilic Substitution

The bromide at the other end of the PEG linker is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the conjugation of the PEG linker to a wide variety of nucleophiles, such as thiols, amines, and carboxylates, after the initial oxime ligation. This dual reactivity is particularly useful in the synthesis of PROTACs, where one end of the linker is attached to a protein of interest (POI) ligand and the other to an E3 ligase ligand.[11][12]

Quantitative Data

The efficiency and stability of the conjugates formed using Aminooxy-PEG3-bromide are critical for their successful application. The following tables summarize key quantitative data related to oxime bond formation and stability.

Table 1: Reaction Kinetics of Oxime Ligation

| Parameter | Condition | Value | Reference |

| Second-order rate constant | Uncatalyzed, neutral pH | ~0.01 M⁻¹s⁻¹ | [7] |

| Rate enhancement with aniline catalyst | Neutral pH | Up to 40-fold | [7] |

| Rate enhancement with m-phenylenediamine | Neutral pH | Up to 120-fold (vs. uncatalyzed) | [9] |

Table 2: Hydrolytic Stability of Oxime vs. Other Linkages

| Linkage | Condition | Half-life (t₁₂) | Reference |

| Oxime | pD 7.0 | Significantly higher than hydrazones | [13] |

| Methylhydrazone | pD 7.0 | ~600-fold less stable than oxime | [13] |

| Acetylhydrazone | pD 7.0 | ~300-fold less stable than oxime | [13] |

| Semicarbazone | pD 7.0 | ~160-fold less stable than oxime | [13] |

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of Aminooxy-PEG3-bromide in bioconjugation.

General Protocol for Protein PEGylation via Oxime Ligation

This protocol outlines the steps for conjugating Aminooxy-PEG3-bromide to a protein containing an aldehyde or ketone group.

Materials:

-

Protein with a carbonyl group (aldehyde or ketone)

-

Aminooxy-PEG3-bromide

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (for catalyzed reaction) or 0.1 M Sodium Acetate, pH 4.5 (for uncatalyzed reaction)

-

Catalyst (optional): Aniline or m-phenylenediamine stock solution in DMSO or water

-

Quenching reagent (optional): e.g., hydroxylamine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the protein containing the carbonyl group in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of Aminooxy-PEG3-bromide in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-100 mM.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the Aminooxy-PEG3-bromide stock solution to the protein solution.

-

If using a catalyst at neutral pH, add the catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

-

Quenching (Optional): To stop the reaction, a small molecule containing a carbonyl or aminooxy group can be added to consume the excess reagent.

-

Purification: Remove excess unreacted Aminooxy-PEG3-bromide and catalyst by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the degree of labeling.

Synthesis of PROTACs

Aminooxy-PEG3-bromide is a valuable building block for the modular synthesis of PROTACs.[11][12][14] A typical synthetic strategy involves:

-

Oxime Ligation: The aminooxy group of Aminooxy-PEG3-bromide is first reacted with a ligand for the protein of interest (POI) that has been functionalized with an aldehyde or ketone.

-

Nucleophilic Substitution: The bromide end of the resulting conjugate is then reacted with a nucleophilic E3 ligase ligand (e.g., containing a thiol or amine group) to complete the PROTAC synthesis.

Safety and Handling

Conclusion

Aminooxy-PEG3-bromide is a highly valuable and versatile tool for researchers, scientists, and drug development professionals. Its unique combination of a chemoselective aminooxy group, a flexible and solubilizing PEG spacer, and a reactive bromide moiety enables the precise and efficient construction of a wide range of bioconjugates and complex therapeutic modalities. The exceptional stability of the oxime bond formed through its reaction with carbonyls makes it a superior choice for applications requiring robust linkages in biological environments. By understanding its structure, properties, and reactivity, and by employing the appropriate experimental protocols, researchers can effectively harness the power of Aminooxy-PEG3-bromide to advance their scientific and therapeutic goals.

References

- 1. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]

- 2. Aminooxy-PEG3-bromide | 1895922-73-2 [chemicalbook.com]

- 3. Aminooxy-PEG3-bromide [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. precisepeg.com [precisepeg.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. carlroth.com [carlroth.com]

The Versatility of Aminooxy-PEG3-bromide: A Technical Guide for Bioconjugation

For researchers, scientists, and drug development professionals, Aminooxy-PEG3-bromide has emerged as a critical tool in the precise and stable linkage of molecules. This heterobifunctional linker, featuring an aminooxy group at one end and a bromide at the other, connected by a flexible triethylene glycol (PEG3) spacer, offers a robust solution for a variety of bioconjugation applications, from the development of antibody-drug conjugates (ADCs) to the functionalization of surfaces for diagnostics and drug delivery.

This in-depth guide explores the core applications of Aminooxy-PEG3-bromide, providing detailed experimental protocols, quantitative data on its performance, and visual representations of its chemical functionalities and workflows.

Core Principles and Applications

Aminooxy-PEG3-bromide's utility is rooted in the specific and stable bond formed between its terminal aminooxy group and a carbonyl group (an aldehyde or ketone). This reaction, known as oxime ligation, forms a highly stable oxime bond, a key advantage over other conjugation chemistries like those involving maleimides, which can be less stable in biological environments.[1] The bromide end of the linker serves as a versatile reactive group for nucleophilic substitution, allowing for the attachment of a wide array of molecules.

The hydrophilic PEG3 spacer enhances the solubility of the entire conjugate in aqueous solutions, a crucial factor when working with biomolecules. This property can also reduce aggregation and minimize steric hindrance.

The primary applications of Aminooxy-PEG3-bromide include:

-

Antibody-Drug Conjugates (ADCs): The precise linkage of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The stability of the oxime bond is paramount to prevent premature drug release in circulation.[1][2]

-

PROTACs (Proteolysis Targeting Chimeras): Serving as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.[3]

-

Drug Delivery Systems: Functionalizing nanoparticles and polymers for the targeted delivery of therapeutic agents.

-

Biosensors and Diagnostics: Immobilizing biomolecules onto surfaces for the development of sensitive and specific detection platforms.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Aminooxy-PEG3-bromide is essential for its effective use. The following table summarizes its key characteristics, often supplied as a hydrochloride salt to improve stability and handling.

| Property | Value | Source |

| Chemical Formula | C8H18BrNO4·HCl | BroadPharm |

| Molecular Weight | 272.14 g/mol (free base) | BroadPharm |

| CAS Number | 1895922-73-2 | BroadPharm |

| Appearance | White to off-white solid | Generic |

| Purity | Typically ≥95% | BroadPharm |

| Solubility | Water, DMSO, DMF | BroadPharm |

| Storage Conditions | -20°C for long-term storage | BroadPharm |

Optimizing Oxime Ligation: Reaction Kinetics and Stability

The efficiency and stability of the oxime bond formation are influenced by several factors, most notably pH and the presence of a catalyst.

Reaction Kinetics

The formation of an oxime bond is significantly accelerated under slightly acidic conditions.[4] For many bioconjugation applications where physiological pH is required, the reaction can be slow. To overcome this, nucleophilic catalysts are often employed.

| Condition | Effect on Reaction Rate | Key Considerations |

| Acidic pH (4.0-5.5) | Optimal for uncatalyzed reactions. | May not be suitable for all biomolecules due to potential denaturation. |

| Neutral pH (6.5-7.5) | Slow reaction rate without a catalyst. | Essential for many biological applications. |

| Aniline (B41778) Catalyst | Significantly accelerates the reaction at neutral pH. | A commonly used catalyst to improve efficiency under physiological conditions. |

| Substituted Anilines | Can offer even greater rate enhancements compared to aniline. | Provide options for further optimization of reaction kinetics. |

Aniline and its derivatives act as catalysts by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more susceptible to attack by the aminooxy group.[4]

Bond Stability

The resulting oxime bond is notably more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[4][5] This enhanced stability is a key advantage for in vivo applications, as it minimizes the premature cleavage of the conjugate. Studies have shown that the hydrolysis of oxime bonds is significantly slower than that of hydrazones under similar conditions.[6][7]

Experimental Protocols

The following are detailed methodologies for key applications of Aminooxy-PEG3-bromide.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the site-specific conjugation of a drug to an antibody via its carbohydrate moieties.

1. Generation of Aldehyde Groups on the Antibody:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.

-

To the antibody solution, add a solution of sodium periodate (B1199274) (NaIO4) to a final concentration of 1-10 mM. The reaction is typically carried out in an acetate (B1210297) buffer at pH 5.5.

-

Incubate the reaction on ice for 30 minutes, protected from light.

-

Quench the reaction by adding an excess of ethylene (B1197577) glycol or glycerol.

-

Remove the excess reagents and byproducts by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.

2. Conjugation with Aminooxy-PEG3-Drug:

-

Dissolve the Aminooxy-PEG3-Drug conjugate in a compatible solvent (e.g., DMSO).

-

Add a 5- to 20-fold molar excess of the Aminooxy-PEG3-Drug solution to the aldehyde-functionalized antibody.

-

If performing the reaction at neutral pH, add a catalyst such as aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle shaking.

-

Monitor the progress of the conjugation using an appropriate analytical technique (e.g., HIC-HPLC, SEC-HPLC).

3. Purification of the ADC:

-

Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 2: Labeling of Glycoproteins

This protocol details the labeling of glycoproteins with a reporter molecule using Aminooxy-PEG3-bromide as a linker.

1. Oxidation of Glycoprotein (B1211001):

-

Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Add sodium periodate to a final concentration of 1-10 mM.

-

Incubate on ice for 30 minutes in the dark.

-

Stop the reaction by adding a quenching solution (e.g., 10 mM glycerol).

-

Purify the oxidized glycoprotein using a desalting column equilibrated with a neutral buffer (e.g., PBS, pH 7.0).

2. Conjugation Reaction:

-

Prepare a solution of the Aminooxy-PEG3-reporter molecule.

-

Add the reporter molecule solution to the oxidized glycoprotein at a desired molar ratio.

-

Add aniline catalyst to a final concentration of 10-50 mM.

-

Incubate the reaction for 2-4 hours at room temperature.

3. Purification of the Labeled Glycoprotein:

-

Remove the excess labeling reagent by size-exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental processes involving Aminooxy-PEG3-bromide.

References

An In-depth Technical Guide to Aminooxy-PEG3-bromide for Researchers and Drug Development Professionals

Aminooxy-PEG3-bromide is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, chemical biology, and drug development. Its unique properties, including a terminal aminooxy group for covalent ligation and a bromide for nucleophilic substitution, coupled with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, make it a versatile tool for creating complex biomolecular architectures. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental considerations.

Core Chemical Properties

A clear understanding of the fundamental chemical properties of Aminooxy-PEG3-bromide is essential for its effective application. The key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₈BrNO₄ | [1][2][3][4] |

| Molecular Weight | 272.14 g/mol | [1][3][4] |

Reaction Mechanisms and Applications

Aminooxy-PEG3-bromide is primarily employed as a linker in the synthesis of more complex molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6] The core of its utility lies in the chemoselective reaction of the aminooxy group and the reactivity of the bromide group.

Oxime Ligation: The Core Reaction

The aminooxy group of Aminooxy-PEG3-bromide reacts specifically with aldehydes or ketones to form a stable oxime bond.[4][7] This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[8]

Application in PROTAC Synthesis

Aminooxy-PEG3-bromide serves as a PEG-based linker in the synthesis of PROTACs.[9][10][11] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The bifunctional nature of Aminooxy-PEG3-bromide allows for the sequential or convergent connection of a target protein ligand and an E3 ligase ligand.

Application in Antibody-Drug Conjugate (ADC) Formation

In the realm of ADCs, Aminooxy-PEG3-bromide can be used to link a cytotoxic payload to a monoclonal antibody.[6][12] A common strategy involves the oxidation of the carbohydrate moieties on the antibody to generate aldehyde groups, which can then react with the aminooxy group of the linker.[13] The bromide can be substituted with a cytotoxic drug.

Experimental Protocols

The following provides a generalized protocol for oxime ligation using an aminooxy-functionalized linker like Aminooxy-PEG3-bromide with a protein containing an aldehyde or ketone group.

Materials

-

Aminooxy-PEG3-bromide

-

Aldehyde or ketone-containing protein

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5[1]

-

Aniline (B41778) (optional, as a catalyst)[8]

-

Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group, optional)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

General Procedure for Protein Labeling

-

Reagent Preparation :

-

Conjugation Reaction :

-

Add a 10-50 fold molar excess of the Aminooxy-PEG3-bromide solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

-

If using a catalyst, aniline can be added to accelerate the reaction.[8]

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

-

-

Reaction Quenching (Optional) :

-

To consume any unreacted aldehyde/ketone groups on the protein or excess aminooxy linker, a small molecule containing the complementary reactive group can be added in slight molar excess.

-

Incubate for an additional 30-60 minutes.

-

-

Purification of the Conjugate :

-

Remove the excess, unreacted Aminooxy-PEG3-bromide and other small molecules from the protein conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Analysis :

-

Analyze the purified conjugate to determine the degree of labeling using techniques such as mass spectrometry (MS), UV-Vis spectroscopy, or SDS-PAGE.

-

Note: The bromide end of Aminooxy-PEG3-bromide is a good leaving group for nucleophilic substitution reactions.[4] This allows for the subsequent attachment of other molecules, such as fluorescent dyes, drugs, or other biomolecules, either before or after the oxime ligation step, depending on the overall synthetic strategy.

References

- 1. broadpharm.com [broadpharm.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. purepeg.com [purepeg.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG3-bromide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Aminooxy-PEG3-bromide in bioconjugation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core principles, experimental considerations, and practical applications of this versatile bifunctional linker.

Core Mechanism of Action: Oxime Ligation

Aminooxy-PEG3-bromide is a heterobifunctional linker that leverages two distinct chemical reactivities for bioconjugation. The primary and most utilized mechanism of action is the oxime ligation , a highly efficient and bioorthogonal reaction. This reaction occurs between the aminooxy group (-O-NH₂) of the linker and a carbonyl group (an aldehyde or ketone) on a target biomolecule, such as a protein, peptide, or polysaccharide.[1][2][3] The product of this condensation reaction is a stable oxime bond (-O-N=C-).[2][4]

The polyethylene (B3416737) glycol (PEG3) spacer is a short, hydrophilic chain that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[5] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by reducing steric hindrance.

The second functional group, bromide (-Br), is an excellent leaving group for nucleophilic substitution reactions.[5] This allows for a subsequent conjugation step where a nucleophile (e.g., a thiol or amine from another molecule) displaces the bromide, enabling the creation of more complex bioconjugates.

The overall reaction of the aminooxy group with an aldehyde or ketone to form an oxime is a two-step process involving a tetrahedral intermediate. The reaction is reversible, but the resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[1][6]

Figure 1: Mechanism of Oxime Ligation.

Quantitative Data on Oxime Ligation

The efficiency and stability of the oxime bond make it a favored choice for bioconjugation. The following tables summarize key quantitative data related to the reaction kinetics and stability of the oxime linkage.

| Parameter | Aldehyde-Derived Oxime | Ketone-Derived Oxime | Reference(s) |

| Relative Reactivity | More reactive; less sterically hindered and more electrophilic carbonyl carbon. | Less reactive; greater steric hindrance and less electrophilic carbonyl carbon. | [7][8][9] |

| Reaction Rate | Generally faster. Second-order rate constants can be in the range of 10¹-10³ M⁻¹s⁻¹ for highly reactive aromatic aldehydes. | Significantly slower, can be over 100 times slower than with aldehydes. | [10][11] |

| Equilibrium Constant (K) | > 10⁸ M⁻¹ | > 10⁸ M⁻¹ | [1] |

Table 1: Comparison of Aldehyde and Ketone Reactivity in Oxime Ligation

The rate of oxime ligation is highly dependent on pH and can be significantly accelerated by nucleophilic catalysts.

| Condition | Rate Enhancement | Notes | Reference(s) |

| Uncatalyzed (pH 7) | Base rate; can be slow for many applications. | Second-order rate constants are often below 0.01 M⁻¹s⁻¹. | [1] |

| Aniline (B41778) Catalyst (pH 7) | Up to 40-fold increase compared to uncatalyzed reaction. | Aniline forms a more reactive Schiff base intermediate with the carbonyl, which is then displaced by the aminooxy group. | [1][12] |

| p-Phenylenediamine (B122844) (pH 7) | Up to 120-fold increase compared to uncatalyzed reaction; ~19-fold faster than aniline. | More effective than aniline at neutral pH, even at low millimolar concentrations. | [13][14] |

| m-Phenylenediamine (B132917) (pH 7) | Up to 15 times more efficient than aniline. | Highly soluble, allowing for use at higher concentrations, leading to significant rate enhancement. At high concentrations, it may favor Schiff base formation over the desired oxime product. | [15][16][17] |

| Acidic pH (e.g., 4.5) | Optimal for uncatalyzed reactions. With an aniline catalyst, can be up to 400-fold faster than at neutral pH. | While faster, acidic conditions may not be suitable for all biomolecules due to potential denaturation. | [1][12] |

Table 2: Factors Influencing the Rate of Oxime Ligation

Figure 2: Aniline Catalysis of Oxime Ligation.

The stability of the resulting linkage is crucial for the utility of a bioconjugate.

| Linkage Type | Relative Hydrolytic Stability | Half-life Example (pH 7.2) | Notes | Reference(s) |

| Imine | Low | Minutes to hours | Reversible and prone to hydrolysis, often requiring reduction to a stable secondary amine. | [2] |

| Hydrazone | Moderate | t₁/₂ = 183 hours (for a specific conjugate) | More stable than imines but still susceptible to hydrolysis, especially at acidic pH. The stability is tunable by structure. | [1] |

| Oxime | High | Days to weeks or longer | Significantly more stable than imines and hydrazones at physiological pH. Hydrolysis is nearly 1000-fold slower than for simple hydrazones. | [1][6][18] |

Table 3: Comparative Stability of Imine, Hydrazone, and Oxime Linkages

Experimental Protocols

The following provides a generalized protocol for the conjugation of a biomolecule (e.g., a glycoprotein) using Aminooxy-PEG3-bromide. This protocol should be optimized for each specific application.

A. Introduction of a Carbonyl Group (if not already present)

For biomolecules lacking a native aldehyde or ketone, a carbonyl group must be introduced. For glycoproteins, this is typically achieved by mild oxidation of sialic acid residues.

-

Prepare Glycoprotein (B1211001): Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 1-10 mg/mL.[19]

-

Oxidation: Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[2][19] Incubate on ice for 30 minutes in the dark.

-

Quench Reaction: Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes on ice.[19]

-

Buffer Exchange: Remove excess periodate (B1199274) and glycerol by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[2][19]

B. Oxime Ligation

-

Prepare Reagents:

-

Dissolve the oxidized biomolecule in the conjugation buffer (pH 6.5-7.5) at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of Aminooxy-PEG3-bromide (e.g., 50 mM) in an appropriate solvent like DMSO.[2]

-

(Optional) Prepare a catalyst stock solution (e.g., 100 mM aniline or p-phenylenediamine) in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the Aminooxy-PEG3-bromide solution to the biomolecule solution.[19]

-

(Optional) If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine, 10-100 mM for aniline).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[19] Reaction times may be significantly shorter with a catalyst.

-

-

Purification:

-

Remove excess, unreacted Aminooxy-PEG3-bromide and catalyst using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[19]

-

C. Characterization

-

Confirm conjugation and assess the degree of labeling using SDS-PAGE, mass spectrometry, or HPLC.

Figure 3: Experimental Workflow for Bioconjugation.

Limitations and Side Reactions

While oxime ligation is a robust bioconjugation method, it is important to be aware of potential limitations and side reactions:

-

Reaction with Solvents: The aminooxy group is highly reactive towards aldehydes and ketones. Care must be taken to avoid solvents such as acetone, which can react with the linker.[3]

-

pH Sensitivity of Biomolecules: The optimal pH for uncatalyzed oxime ligation is acidic (around 4.5), which may not be suitable for all proteins as it can lead to denaturation.[1] The use of catalysts allows the reaction to proceed efficiently at a more physiological pH.

-

Side Reactions with Catalysts: At high concentrations, some catalysts like m-phenylenediamine can lead to the formation of a stable Schiff base with the carbonyl, competing with the desired oxime ligation.[17] Additionally, catalysts like p-phenylenediamine can be prone to oxidation, especially in the presence of copper.[17]

-

Peptide Dimerization: At elevated temperatures, which might be used to accelerate the reaction, unexpected side reactions such as peptide dimerization can occur.[3]

Conclusion

Aminooxy-PEG3-bromide is a powerful and versatile tool for bioconjugation, primarily through the formation of a highly stable oxime bond. Its dual functionality, with both an aminooxy group for carbonyl ligation and a bromide for nucleophilic substitution, allows for the construction of complex biomolecular architectures. By understanding the core mechanism, the influence of reaction conditions such as pH and catalysts, and potential side reactions, researchers can effectively utilize this reagent for a wide range of applications in drug delivery, diagnostics, and fundamental biological research.

References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Aminooxy-PEG3-bromide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of Aminooxy-PEG3-bromide with aldehydes and ketones. This process, known as oxime ligation, is a cornerstone of bioconjugation chemistry, enabling the stable and specific linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to surface functionalization and biosensor development. This document details the reaction mechanism, kinetics, stability of the resulting conjugate, and provides standardized experimental protocols.

Core Principles of Oxime Ligation

The fundamental reaction between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or a ketone) results in the formation of a stable oxime ether linkage (-O-N=C). This reaction is highly chemoselective, meaning the aminooxy and carbonyl groups react specifically with each other even in the presence of other functional groups commonly found in biological molecules, making it an ideal tool for bioconjugation in complex environments.[1][2][3]

Aminooxy-PEG3-bromide is a heterobifunctional linker. The aminooxy group provides the reactive handle for aldehydes and ketones, the PEG3 (polyethylene glycol) spacer enhances aqueous solubility and reduces steric hindrance, and the bromide can serve as a reactive site for further functionalization, although for many bioconjugation applications, the focus is on the aminooxy reactivity.[4]

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime bond.[1] The overall process is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[5]

Reaction Kinetics and Catalysis

The rate of oxime ligation is significantly influenced by pH and the presence of nucleophilic catalysts.

pH Dependence: The reaction is fastest under mildly acidic conditions (pH 4-5).[6] This is because the reaction requires a protonated carbonyl group to be more electrophilic, but also a free aminooxy nucleophile. At very low pH, the aminooxy group becomes protonated and non-nucleophilic, slowing the reaction. At neutral or basic pH, the concentration of the protonated carbonyl species is low, which also results in a slower reaction.[1][7]

Catalysis: To achieve efficient conjugation at physiological pH (around 7.4), which is often necessary for biological applications, catalysts are employed. Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are effective catalysts that significantly accelerate the reaction rate.[7][8] These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[6] mPDA has been shown to be a more efficient catalyst than aniline due to its higher aqueous solubility, allowing for higher catalyst concentrations and thus faster reaction rates.[8]

Quantitative Data on Oxime Ligation

The following tables summarize representative kinetic data for oxime ligation reactions. While specific data for Aminooxy-PEG3-bromide is not extensively published, the data presented for other aminooxy compounds and various aldehydes and ketones provide a strong indication of the expected reactivity.

Table 1: Kinetic Analysis of Oxime Ligation with an Aldehyde

| Catalyst | Catalyst Concentration (mM) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) |

| None | - | Slow |

| Aniline | 100 | 10.3 |

| m-Phenylenediamine (mPDA) | 100 | 27.0 |

| m-Phenylenediamine (mPDA) | 500 | >100 |

| m-Phenylenediamine (mPDA) | 750 | ~150 |

Data adapted from kinetic studies on the reaction of an aldehyde-functionalized protein with an aminooxy-dansyl compound. The rates are indicative of the significant acceleration achieved with catalysts.[7][8]

Table 2: Comparative Reactivity of Aldehydes vs. Ketones

| Carbonyl Substrate | Catalyst | Relative Reaction Rate |

| Aldehyde (Citral) | Aniline (50 mM) | ~590x faster than 2-pentanone |

| Ketone (2-Pentanone) | Aniline (100 mM) | 1 |

This table highlights the generally higher reactivity of aldehydes compared to ketones in oxime ligation. The observed rate constant for the reaction of aminooxy-dansyl with citral (B94496) was 48.6 M⁻¹s⁻¹, while for 2-pentanone it was 0.082 M⁻¹s⁻¹.[7]

Stability of the Oxime Ether Linkage

A key advantage of oxime ligation in bioconjugation is the exceptional stability of the resulting oxime ether bond.[9] Compared to other C=N bonds like imines and hydrazones, oximes exhibit significantly greater hydrolytic stability, particularly at physiological pH.[1][10] The rate constant for the acid-catalyzed hydrolysis of an oxime has been shown to be nearly 1000-fold lower than that for a simple hydrazone.[1][10] This stability is crucial for in vivo applications where the conjugate is exposed to aqueous environments for extended periods. The stability of the oxime linkage can be further enhanced by reduction of the C=N double bond, for example, with sodium cyanoborohydride, though this is often not necessary due to the inherent stability of the oxime.[5][11][12]

Experimental Protocols

The following are generalized protocols for the conjugation of Aminooxy-PEG3-bromide to an aldehyde or ketone-containing molecule. Optimization of reactant concentrations, buffer composition, and reaction time may be necessary for specific applications.

General Protocol for Oxime Ligation in Aqueous Buffer

-

Preparation of Reactants:

-

Dissolve the aldehyde or ketone-containing molecule in a suitable aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

-

Dissolve Aminooxy-PEG3-bromide in the same buffer. A slight molar excess (1.2 to 5-fold) of the aminooxy-PEG reagent is often used to drive the reaction to completion.

-

-

Catalyst Preparation:

-

Prepare a stock solution of the catalyst (e.g., 1 M m-phenylenediamine or aniline) in the reaction buffer. The final concentration of the catalyst in the reaction mixture typically ranges from 25 mM to 500 mM.[8]

-

-

Reaction Setup:

-

In a reaction vessel, combine the solution of the aldehyde/ketone-containing molecule and the Aminooxy-PEG3-bromide solution.

-

Initiate the reaction by adding the catalyst stock solution to the desired final concentration.

-

-

Reaction Incubation:

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by techniques such as SDS-PAGE (for protein conjugation, observing a band shift), HPLC, or mass spectrometry.[8]

-

-

Purification:

-

Once the reaction is complete, the resulting conjugate can be purified from excess reagents and catalyst by size exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

-

Protocol for Ligation in Acetic Acid for Hydrophobic Molecules

For molecules with poor solubility in aqueous buffers, acetic acid can be an effective solvent for oxime ligation.[2]

-

Dissolution of Reactants:

-

Dissolve the aminooxy-peptide and the keto-compound in glacial acetic acid. Concentrations can be in the millimolar range (e.g., 5 mM).[2]

-

-

Reaction Incubation:

-

Stir the reaction mixture at room temperature. Quantitative yields can often be achieved within 1.5 to 2 hours, even if one of the components is in suspension.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, the acetic acid can be removed under vacuum. The residue can then be purified using appropriate methods like HPLC.

-

Visualizations

Reaction Mechanism

Caption: General mechanism of oxime ligation.

Experimental Workflow

Caption: Typical workflow for bioconjugation via oxime ligation.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 4. Aminooxy-PEG3-bromide [myskinrecipes.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminooxy PEG, PEG Derivatives, PEGylation Reagents - Biochempeg [biochempeg.com]

- 12. Aminooxy PEG [nanocs.net]

In-Depth Technical Guide: Stability and Storage of Aminooxy-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Aminooxy-PEG3-bromide, a heterobifunctional PEG linker crucial in bioconjugation and drug development. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document combines information from suppliers with general principles of PEG chemistry to offer the most thorough guidance possible.

Core Concepts and Chemical Properties

Aminooxy-PEG3-bromide is a valuable tool in bioconjugation, featuring an aminooxy group for reaction with aldehydes or ketones to form stable oxime linkages, and a bromide group, which is an excellent leaving group for nucleophilic substitution reactions[1][2][3]. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media[1][2][3].

Table 1: Chemical and Physical Properties of Aminooxy-PEG3-bromide HCl salt

| Property | Value | References |

| Chemical Formula | C₈H₁₈BrNO₄ | [1][3] |

| Molecular Weight | 272.1 g/mol | [1] |

| CAS Number | 1895922-73-2 | [1][2][3] |

| Purity | Typically ≥95% | [1][3] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |

| Appearance | Varies (often a solid or oil) |

Stability Profile and Degradation Pathways

Aminooxy compounds are known to be highly reactive and sensitive, which contributes to a limited shelf life for Aminooxy-PEG3-bromide[1][2][4]. Suppliers strongly advise immediate use, ideally within one week of receipt, as the compound is not intended for long-term storage[1][2][4].

While specific degradation kinetics for Aminooxy-PEG3-bromide are not publicly available, potential degradation pathways can be inferred from the functional groups present and general knowledge of PEG chemistry.

-

Hydrolysis: The ether linkages in the PEG chain are generally stable, but prolonged exposure to strong acidic or basic conditions could lead to cleavage. The C-Br bond is susceptible to hydrolysis, which would replace the bromide with a hydroxyl group.

-

Oxidation: The PEG backbone can be susceptible to oxidative degradation, which can be initiated by exposure to air (oxygen), transition metal ions, or light. This process can lead to chain cleavage and the formation of various byproducts.

Caption: Potential degradation pathways for Aminooxy-PEG3-bromide.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to preserving the integrity of Aminooxy-PEG3-bromide. The following recommendations are compiled from supplier data sheets and general best practices for PEGylated reagents.

Table 2: Recommended Storage and Handling of Aminooxy-PEG3-bromide

| Condition | Recommendation | Rationale | References |

| Temperature | -20°C | To minimize degradation and maintain chemical integrity. | [1][5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation from atmospheric oxygen. | |

| Light Exposure | Protect from light. | To prevent light-induced degradation. | |

| Moisture | Keep in a dry environment. Use of a desiccant is advised. | To prevent hydrolysis of the C-Br bond and maintain the integrity of the aminooxy group. | |

| Short-term Use | Immediate use (within 1 week) is highly recommended. | Due to the reactive and sensitive nature of aminooxy compounds. | [1][2][4] |

| Handling | Warm to room temperature before opening to prevent moisture condensation. Backfill with inert gas after use. | To minimize exposure to atmospheric moisture and oxygen. | |

| Shipping | Typically shipped at ambient temperature for short durations. | Assumes that short-term exposure to ambient conditions does not cause significant degradation. | [1] |

Experimental Protocols for Stability Assessment

While specific stability testing protocols for Aminooxy-PEG3-bromide are not publicly available, a general workflow for assessing the stability of a heterobifunctional PEG linker would involve the following steps.

Caption: A generalized experimental workflow for stability testing.

Materials and Equipment

-

Aminooxy-PEG3-bromide

-

Buffers with varying pH (e.g., acetate, phosphate, borate)

-

High-purity solvents (e.g., water, DMSO, DMF)

-

Temperature-controlled incubators

-

Photostability chamber

-

Analytical instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with UV and/or Charged Aerosol Detector (CAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

General Protocol for Stability Study

-

Solution Preparation: Prepare stock solutions of Aminooxy-PEG3-bromide in relevant aqueous buffers and organic solvents at a known concentration.

-

Stress Conditions: Aliquot the solutions into separate vials for each stress condition to be tested:

-

Temperature: Incubate samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

pH: Use buffers of varying pH to assess hydrolytic stability.

-

Light: Expose samples to controlled UV and visible light in a photostability chamber.

-

Oxidative: Spike solutions with a low concentration of an oxidizing agent (e.g., H₂O₂).

-

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week), withdraw samples from each condition.

-

Analysis: Analyze the samples immediately to prevent further degradation.

-

HPLC: Use a suitable column (e.g., C18) to separate the parent compound from its degradants. Quantify the remaining parent compound to determine the degradation rate. A CAD is useful as PEG linkers may lack a strong chromophore[6].

-

LC-MS: Identify the mass of potential degradation products to elucidate degradation pathways.

-

NMR: Characterize the chemical structure of the compound and its degradants.

-

-

Data Interpretation: Plot the percentage of remaining Aminooxy-PEG3-bromide against time for each condition to determine the degradation kinetics. Identify the major degradation products to understand the stability limitations of the molecule.

Conclusion

Aminooxy-PEG3-bromide is a reactive and sensitive molecule requiring stringent storage and handling to ensure its performance in research and development. The primary recommendations are to store it at -20°C under an inert, dry atmosphere and to use it within a week of receipt. While detailed public stability data is scarce, understanding the potential for hydrolysis and oxidation can guide its effective use and the development of appropriate analytical methods to monitor its integrity. For critical applications, in-house stability testing under conditions relevant to the intended use is strongly advised.

References

- 1. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]

- 2. Aminooxy-PEG3-bromide | 1895922-73-2 [chemicalbook.com]

- 3. Aminooxy-PEG3-bromide HCl salt, CAS 1895922-73-2 | AxisPharm [axispharm.com]

- 4. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]

- 5. t-Boc-Aminooxy-PEG3-bromide, 918132-15-7 | BroadPharm [broadpharm.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Navigating the Bioconjugation Landscape: A Technical Guide to Aminooxy-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate linker is paramount. Aminooxy-PEG3-bromide has emerged as a valuable heterobifunctional linker, offering a strategic balance of reactivity, flexibility, and hydrophilicity. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG3-bromide, detailed experimental protocols for its use, and a visualization of its role in key biochemical processes.

Core Properties and Solubility Profile

Aminooxy-PEG3-bromide is a molecule featuring an aminooxy group at one terminus and a bromide at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group facilitates the formation of a stable oxime bond with aldehydes and ketones, a cornerstone of chemoselective ligation. The bromide serves as a reactive handle for nucleophilic substitution, enabling conjugation to a variety of substrates. The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the molecule and any conjugate it becomes a part of.[1]

While precise quantitative solubility data remains proprietary to manufacturers, qualitative assessments consistently demonstrate the solubility of Aminooxy-PEG3-bromide and its hydrochloride salt in a range of common laboratory solvents. This broad solubility provides researchers with significant flexibility in designing their experimental conditions.

Table 1: Qualitative Solubility of Aminooxy-PEG3-bromide

| Solvent | Solubility |

| Water | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1][2] |

| Dichloromethane (DCM) | Soluble[1][2] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility of Aminooxy-PEG3-bromide and for its application in bioconjugation via oxime ligation.

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a general method for assessing the kinetic solubility of Aminooxy-PEG3-bromide in an aqueous buffer, a critical parameter for biological applications.

Materials:

-

Aminooxy-PEG3-bromide

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate shaker

-

UV-Vis spectrophotometer plate reader

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of Aminooxy-PEG3-bromide in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations for generating a standard curve.

-

Sample Preparation: In a separate 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

-

Addition of Aqueous Buffer: To each well containing the DMSO stock, add the aqueous buffer (e.g., 198 µL of PBS) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow for dissolution and equilibration.

-

Measurement: Measure the absorbance of each well at a predetermined wavelength (determined by a prior UV-Vis scan of the compound).

-

Data Analysis: Compare the absorbance of the test wells to the standard curve to determine the concentration of the dissolved compound. The highest concentration that remains in solution without precipitation is considered the kinetic solubility.

Protocol 2: Bioconjugation via Oxime Ligation

This protocol outlines a general procedure for conjugating Aminooxy-PEG3-bromide to a molecule containing an aldehyde or ketone functional group.

Materials:

-

Aminooxy-PEG3-bromide

-

Aldehyde or ketone-containing molecule (e.g., a protein, peptide, or small molecule)

-

Reaction Buffer: Aniline (B41778) or m-phenylenediamine (B132917) in an appropriate buffer (e.g., 100 mM aniline in 100 mM phosphate (B84403) buffer, pH 7.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolution of Reactants: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein). Dissolve Aminooxy-PEG3-bromide in a compatible solvent (e.g., DMSO or the reaction buffer) to prepare a stock solution.

-

Reaction Initiation: Add a molar excess of the Aminooxy-PEG3-bromide stock solution to the solution of the aldehyde or ketone-containing molecule. The optimal molar ratio should be determined empirically but can range from 10 to 50-fold excess of the linker.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugation), looking for the appearance of the higher molecular weight conjugate.

-

Purification: Once the reaction is complete, purify the conjugate from excess unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizing the Workflow

The following diagrams illustrate the key processes involving Aminooxy-PEG3-bromide.

References

Aminooxy-PEG3-bromide: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG3-bromide is a heterobifunctional linker that is gaining prominence in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal aminooxy group and a bromide, allows for sequential and chemoselective conjugation to two different molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of three ethylene (B1197577) glycol units, enhances the solubility and reduces the steric hindrance of the resulting conjugates.[1][2]

This technical guide provides a comprehensive overview of the applications of Aminooxy-PEG3-bromide, focusing on its chemical properties, reaction mechanisms, and its role in the synthesis of complex biomolecules.

Core Properties and Chemical Data

Aminooxy-PEG3-bromide is valued for its dual reactivity, which enables a two-step conjugation strategy. The physical and chemical properties of the hydrochloride salt of this linker are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₈BrNO₄ | --INVALID-LINK-- |

| Molecular Weight | 272.14 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Solubility | Water, DMSO, DMF, DCM | --INVALID-LINK-- |

| Storage Conditions | -20°C | --INVALID-LINK-- |

| CAS Number | 1895922-73-2 | --INVALID-LINK-- |

Note: A Boc-protected version, t-Boc-Aminooxy-PEG3-bromide (CAS 918132-15-7), is also available for applications requiring protection of the aminooxy group during synthesis. The Boc group can be removed under mild acidic conditions.[3]

Reaction Mechanisms and Experimental Protocols

The utility of Aminooxy-PEG3-bromide lies in the orthogonal reactivity of its two functional ends: the aminooxy group and the bromide.

Oxime Ligation via the Aminooxy Group

The aminooxy group reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[1][2] This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity under mild, aqueous conditions.

A general protocol for the conjugation of an aminooxy-PEG linker to a glycoprotein (B1211001) containing aldehyde groups is outlined below. This protocol is based on general procedures for aminooxy-PEG linkers and may require optimization for specific applications with Aminooxy-PEG3-bromide.

Materials:

-

Glycoprotein containing or engineered to contain aldehyde groups

-

Aminooxy-PEG3-bromide

-

Coupling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 for oxidation; Phosphate-buffered saline, pH 6.5-7.5 for conjugation)

-

Sodium meta-periodate (for generating aldehyde groups on sugars)

-

(Optional) Aniline or other nucleophilic catalysts

-

Desalting column or dialysis equipment

Protocol for Conjugation to a Glycoprotein:

-

Generation of Aldehyde Groups (if necessary):

-

Dissolve the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

To introduce aldehyde groups, treat the glycoprotein with 1-10 mM sodium meta-periodate. The reaction can be carried out on ice for approximately 30 minutes.

-

Remove excess sodium meta-periodate and exchange the buffer to a neutral pH coupling buffer (pH 6.5-7.5) using a desalting column or dialysis.

-

-

Oxime Ligation:

-

Prepare a stock solution of Aminooxy-PEG3-bromide in an appropriate solvent (e.g., DMSO).

-

Add the Aminooxy-PEG3-bromide solution to the aldehyde-containing protein solution. A typical final concentration for the aminooxy-PEG linker is in the millimolar range (e.g., 5 mM).

-

The reaction is typically carried out at room temperature for 2 hours. The reaction rate can be accelerated by the addition of a catalyst such as aniline.

-

The optimal pH for the oxime ligation is between 6.5 and 7.5.

-

-

Purification:

-

Remove excess, unreacted Aminooxy-PEG3-bromide and other reagents by dialysis or using a desalting column.

-

-

Characterization:

-

The resulting conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.

-

Note: Aminooxy compounds can be sensitive and are often recommended for immediate use (within one week of preparation).[1]

Nucleophilic Substitution via the Bromide Group

The bromide at the other end of the linker is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.[1][4] This allows for the attachment of molecules containing nucleophiles such as thiols or amines. This reaction is typically performed after the oxime ligation to complete the synthesis of the final bifunctional conjugate.

Applications in Research and Drug Development

The primary application of Aminooxy-PEG3-bromide is in the construction of complex bioconjugates where precise control over the linkage chemistry is essential.

PROTAC Development

Aminooxy-PEG3-bromide is frequently cited as a PEG-based linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

The principles of bifunctional linking with Aminooxy-PEG3-bromide are also applicable to the synthesis of ADCs. In this context, the linker connects a monoclonal antibody to a potent cytotoxic drug. The aminooxy end can be used to conjugate to an aldehyde group introduced onto the antibody, while the bromide end can be used to attach the drug molecule.

Surface Modification and Bioconjugation

The dual reactivity of Aminooxy-PEG3-bromide makes it a versatile tool for the surface modification of materials such as nanoparticles and for the general bioconjugation of proteins and peptides. The PEG spacer helps to maintain the biological activity of the conjugated molecules by providing a flexible, hydrophilic bridge.

Conclusion

Aminooxy-PEG3-bromide is a powerful and versatile bifunctional linker for advanced bioconjugation applications. Its ability to facilitate chemoselective oxime ligation and nucleophilic substitution reactions makes it an invaluable tool for the synthesis of complex molecules such as PROTACs and ADCs. The integrated PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. As the demand for precisely engineered biomolecules continues to grow, the applications for Aminooxy-PEG3-bromide in research and drug development are expected to expand.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG3-bromide Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties, novel functionalities, or advanced diagnostic capabilities. Aminooxy-PEG3-bromide is a heterobifunctional linker that offers a powerful tool for achieving site-specific PEGylation of proteins through a highly selective and stable oxime ligation, while also providing a reactive bromide for subsequent orthogonal conjugations.

This document provides a detailed protocol for the bioconjugation of Aminooxy-PEG3-bromide to proteins that have been engineered to contain a reactive aldehyde group. The primary conjugation occurs via the formation of a stable oxime bond between the aminooxy moiety of the PEG linker and the protein's aldehyde group. The terminal bromide offers the potential for further modification, such as linking to a thiol-containing molecule.

Principle of the Reaction

The bioconjugation strategy is a two-step process. First, a unique aldehyde functionality is introduced into the target protein at a specific site. This is typically achieved by genetically encoding a short peptide sequence (an "aldehyde tag") that is recognized and converted by the formylglycine-generating enzyme (FGE)[1]. The cysteine residue within this tag is oxidized to a Cα-formylglycine (fGly), which contains the reactive aldehyde.

Second, the aldehyde-tagged protein is reacted with Aminooxy-PEG3-bromide. The aminooxy group of the PEG linker chemoselectively reacts with the aldehyde on the protein to form a stable oxime linkage. This reaction is efficient and bioorthogonal, meaning it does not cross-react with other functional groups typically found in proteins[2][3]. The reaction can be accelerated by the use of an aniline (B41778) catalyst[4].

The bromide group on the distal end of the PEG linker remains available for subsequent nucleophilic substitution reactions, allowing for the attachment of a second molecule of interest, such as a small molecule drug or an imaging agent[5].

Experimental Protocols

Part 1: Generation of Aldehyde-Tagged Protein

This protocol describes the generation of an aldehyde-tagged protein in E. coli by co-expression with formylglycine-generating enzyme (FGE).

Materials:

-

Expression vector containing the gene of interest with a C-terminal or N-terminal aldehyde tag sequence (e.g., LCTPSR).

-

Expression vector for FGE.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Appropriate chromatography resin for protein purification (e.g., Ni-NTA for His-tagged proteins).

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing your aldehyde-tagged protein and the FGE-expressing plasmid.

-

Expression: Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation and purify the aldehyde-tagged protein using an appropriate chromatography method based on the affinity tag present (e.g., immobilized metal affinity chromatography for His-tagged proteins).

-

Characterization: Verify the expression and purity of the aldehyde-tagged protein by SDS-PAGE. Confirm the conversion of the cysteine to formylglycine using mass spectrometry. The mass of the converted protein will be 1 Da less than the protein with the cysteine-containing tag.

Part 2: Oxime Ligation of Aminooxy-PEG3-bromide to Aldehyde-Tagged Protein

This protocol details the conjugation of the purified aldehyde-tagged protein with Aminooxy-PEG3-bromide.

Materials:

-

Purified aldehyde-tagged protein.

-

Aminooxy-PEG3-bromide.

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

-

Aniline stock solution: 1 M in DMSO.

-

Quenching solution (optional): 1 M hydroxylamine (B1172632) in water.

Protocol:

-

Prepare Protein Solution: Prepare the aldehyde-tagged protein in the reaction buffer at a concentration of 1-5 mg/mL (typically 10-100 µM).

-

Prepare Aminooxy-PEG3-bromide Solution: Dissolve Aminooxy-PEG3-bromide in the reaction buffer to a final concentration that will result in a 10-50 molar excess relative to the protein.

-

Initiate the Reaction: Add the Aminooxy-PEG3-bromide solution to the protein solution.

-

Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle shaking. The optimal reaction time should be determined empirically.

-

Quenching (Optional): To quench any unreacted aldehyde groups, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess Aminooxy-PEG3-bromide and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Data Presentation

Table 1: Optimized Reaction Conditions for Oxime Ligation

| Parameter | Recommended Range | Optimal Condition (Example) |

| Protein Concentration | 10 - 100 µM | 50 µM |

| Aminooxy-PEG3-bromide (molar excess) | 10 - 50x | 20x |

| Aniline Catalyst Concentration | 10 - 100 mM | 50 mM |

| pH | 6.5 - 7.5 | 7.0 |

| Temperature | Room Temperature - 37°C | 37°C |

| Incubation Time | 2 - 16 hours | 12 hours |

Table 2: Characterization of Protein-PEG Conjugate

| Analysis Method | Unmodified Protein | Aldehyde-Tagged Protein | Aminooxy-PEG3-Protein Conjugate |

| SDS-PAGE (Apparent MW) | 50 kDa | 50 kDa | ~55 kDa (shift observed) |

| Mass Spectrometry (Observed Mass) | 50,000 Da | 49,999 Da | 50,271 Da |

| Conjugation Efficiency (%) | N/A | N/A | > 90% |

Visualization of Workflows and Pathways

Caption: Experimental workflow for protein bioconjugation.

Caption: Oxime ligation reaction mechanism.

Caption: Sequential dual functionalization concept.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 3. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. polysciences.com [polysciences.com]

Application Notes and Protocols for Cell Surface Labeling Using Aminooxy-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide is a bifunctional linker molecule designed for the targeted labeling of cell surface glycoproteins. This reagent facilitates a two-step bioconjugation strategy, enabling the attachment of various moieties, such as fluorescent dyes, biotin, or therapeutic small molecules, to the surface of living cells. This technology is particularly valuable in drug development, cell biology research, and diagnostics.

The core principle of this labeling technique lies in the chemoselective reaction between an aminooxy group and an aldehyde. Most cell surface glycoproteins do not naturally present aldehyde groups. Therefore, a preliminary oxidation step is required to gently generate these reactive handles on sialic acid residues of cell surface glycans. This is typically achieved through mild periodate (B1199274) oxidation. Following this, the aminooxy group of the Aminooxy-PEG3-bromide reacts with the newly formed aldehydes to create a stable oxime bond. The other end of the linker, a bromide, can be used for subsequent conjugation reactions, though this application note will focus on the initial cell surface labeling. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, thereby improving reaction efficiency.[1]

Chemical Properties and Handling

Aminooxy-PEG3-bromide is commercially available in two common forms: as a hydrochloride (HCl) salt and with a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety. The HCl salt is generally soluble in aqueous buffers, while the Boc-protected version may require organic solvents like DMSO for initial solubilization.[2][3]

Storage and Stability:

For long-term storage, it is recommended to store Aminooxy-PEG3-bromide at -20°C in a dry, dark environment.[2] Aminooxy compounds can be sensitive and are best used shortly after preparation in solution.[2] Stock solutions in anhydrous DMSO can typically be stored at -20°C for short periods.

| Property | Aminooxy-PEG3-bromide HCl salt | t-Boc-Aminooxy-PEG3-bromide |

| Molecular Formula | C₈H₁₈BrNO₄·HCl | C₁₃H₂₆BrNO₆ |

| Molecular Weight | 272.14 g/mol (free base) | 372.26 g/mol |

| Solubility | Water, DMSO, DMF | DMSO |

| Storage | -20°C, desiccated | -20°C, desiccated |

Principle of Cell Surface Labeling

The labeling process is a two-step procedure that leverages bioorthogonal chemistry to specifically modify cell surface glycoproteins.

-

Oxidation: Mild oxidation of sialic acid residues on cell surface glycoproteins is performed using sodium periodate (NaIO₄). This reaction cleaves the vicinal diols of the sialic acid, generating aldehyde groups.[4][5] This step is critical for creating the specific targets for the aminooxy probe.

-

Oxime Ligation: The aminooxy group of the Aminooxy-PEG3-bromide then reacts with the generated aldehydes on the cell surface. This reaction, known as an oxime ligation, forms a highly stable oxime bond.[6] The efficiency of this step can be significantly enhanced by the addition of a catalyst, such as aniline (B41778).[4][7]

Experimental Protocols

Materials Required:

-

Cells in suspension or adherent cells

-

Aminooxy-PEG3-bromide (HCl salt or Boc-protected form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 6.5-7.4, sterile

-

Sodium periodate (NaIO₄)

-

Aniline (optional, for catalysis)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.7)

-

Quenching solution (e.g., 1 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS)

-

Washing Buffer (e.g., PBS with 1% BSA)

-

Microcentrifuge tubes or appropriate cell culture plates

-

Refrigerated centrifuge

Protocol 1: Two-Step Cell Surface Labeling

This protocol outlines the sequential oxidation and labeling of live cells.

1. Preparation of Reagents:

-

Aminooxy-PEG3-bromide Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. If using the HCl salt, it may be directly soluble in aqueous buffer.

-

Sodium Periodate Stock Solution: Prepare a 10 mM stock solution in ice-cold PBS immediately before use. Protect from light.

-

Aniline Catalyst Stock Solution (Optional): Prepare a 100 mM stock solution of aniline in DMSO.

-

Quenching Solution: Prepare a 100 mM solution of glycerol or ethylene glycol in PBS.

2. Cell Preparation: